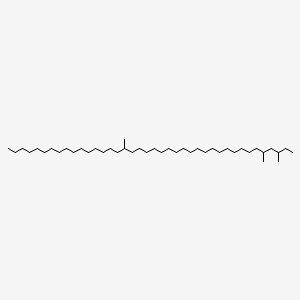

3,5,24-Trimethyltetracontane

Description

3,5,24-Trimethyltetracontane (CAS: 55162-61-3) is a branched alkane with the molecular formula C₄₃H₈₈ and a molecular weight of 605.16 g/mol . It is classified as a long-chain methyl-substituted hydrocarbon, featuring methyl groups at positions 3, 5, and 24 of a 43-carbon backbone. This compound has been identified in diverse biological and environmental contexts, including:

- Medicinal plants: Isolated from Corchorus tridens L., where it is associated with anti-inflammatory, anesthetic, and anti-atherosclerotic properties .

- Food products: Detected in traditional Chinese smoked fish, suggesting a role in flavor profiles .

- Antimicrobial extracts: Found in Allium cepa (onion) and Alternanthera bettzickiana, contributing to antibacterial and antioxidant activities .

Properties

CAS No. |

55162-61-3 |

|---|---|

Molecular Formula |

C43H88 |

Molecular Weight |

605.2 g/mol |

IUPAC Name |

3,5,24-trimethyltetracontane |

InChI |

InChI=1S/C43H88/c1-6-8-9-10-11-12-13-14-19-22-25-28-31-34-37-42(4)38-35-32-29-26-23-20-17-15-16-18-21-24-27-30-33-36-39-43(5)40-41(3)7-2/h41-43H,6-40H2,1-5H3 |

InChI Key |

DODFNNITPNHMKT-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCCCCCC(C)CCCCCCCCCCCCCCCCCCC(C)CC(C)CC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,5,24-Trimethyltetracontane typically involves the alkylation of tetracontane with methylating agents under controlled conditions. The reaction is usually carried out in the presence of a catalyst such as aluminum chloride (AlCl3) or boron trifluoride (BF3) to facilitate the methylation process. The reaction conditions often include elevated temperatures and pressures to ensure complete methylation at the desired positions .

Industrial Production Methods: Industrial production of 3,5,24-Trimethyltetracontane may involve the use of large-scale reactors where tetracontane is subjected to methylation using similar catalysts and conditions as in laboratory synthesis. The process is

Biological Activity

3,5,24-Trimethyltetracontane (C43H88), a long-chain hydrocarbon, has garnered interest due to its potential biological activities. This compound is primarily studied for its presence in various natural products and its implications in pharmacological contexts. Understanding its biological activity is crucial for exploring its therapeutic potential.

3,5,24-Trimethyltetracontane has the following chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C43H88 |

| Molecular Weight | 605.159 g/mol |

| Density | 0.818 g/cm³ |

| Boiling Point | 635.1 °C |

| Flash Point | 321.7 °C |

These properties suggest that the compound may exhibit stability under various conditions, making it suitable for further biological evaluations.

Antimicrobial Properties

Research indicates that 3,5,24-trimethyltetracontane exhibits antibacterial activity . In a study focusing on essential oils containing this compound, it was noted that it demonstrated moderate antibacterial effects against certain bacterial strains such as Bacillus cereus, while showing weaker effects against Escherichia coli and Salmonella indica . The concentration-dependent response highlights its potential as a natural antimicrobial agent.

Anti-inflammatory Effects

Long-chain hydrocarbons are often investigated for their anti-inflammatory properties. While direct studies on 3,5,24-trimethyltetracontane are scarce, similar compounds have been documented to reduce inflammation markers in vitro and in vivo . This suggests a potential avenue for research into the anti-inflammatory capabilities of this compound.

Ecotoxicological Studies

Given its presence in natural products, understanding the ecotoxicological impact of 3,5,24-trimethyltetracontane is essential. It has been suggested that compounds like this may affect pollinators such as honey bees, which are critical for ecological balance . Research indicates that exposure to hydrocarbons can disrupt normal behavior and health in these organisms.

Case Studies

- Antibacterial Activity Study : A study evaluating the antibacterial effects of essential oils containing 3,5,24-trimethyltetracontane showed varying degrees of effectiveness against different bacterial strains. The results indicated a significant antibacterial effect at higher concentrations .

- Cytotoxicity Evaluation : In vitro studies on related hydrocarbons demonstrated their potential to inhibit cancer cell lines effectively. These findings suggest that further investigation into 3,5,24-trimethyltetracontane could yield similar results .

- Ecotoxicological Impact : Research on environmental pollutants highlighted the need to assess the impact of hydrocarbons on bee populations. The findings emphasize the importance of studying compounds like 3,5,24-trimethyltetracontane within ecotoxicological frameworks .

Scientific Research Applications

Potential Applications

While specific applications of 3,5,24-trimethyltetracontane are not extensively documented, research suggests its presence in natural extracts may contribute to certain bioactivities.

1. Pharmaceutical Applications

- Antibacterial Activity 3,5,24-trimethyltetracontane was identified as a constituent in plant extracts exhibiting antibacterial activity . Natural products are considered major sources of innovative therapeutic agents for infectious diseases .

- Phytocompound Analysis GC-MS analysis has identified 3,5,24-trimethyltetracontane in hexane extracts of Adhatoda vasica Nees and Adhatoda beddomei CB Clarke leaves, suggesting its potential role as a bioactive component in herbal drugs with pharmacological activities .

2. Material Science Applications

- Water Repellents It is used in applications such as water repellents .

- Masonry Protection It is used in masonry protection .

- Control of Graffiti It is used in the control of graffiti .

- Applying Polycrystalline Silicon Layers It is used in applying polycrystalline silicon layers on silicon wafers .

3. Biological Source

- White Shrimp It is found in white shrimp boiled water broth .

- Plant Extracts It is found in plant extracts .

- Bee Brood Extracts It is found in bee brood extracts .

- Antibacterial Activity :

- GC-MS Analysis of Plant Extracts :

Raw Materials and Preparation

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Molecular and Structural Comparisons

The following table summarizes key structural and functional differences between 3,5,24-trimethyltetracontane and analogous alkanes:

Notes:

- Tritetracontane nomenclature discrepancy: lists its formula as C₄₀H₈₂ (MW 604), which conflicts with IUPAC naming (tetracontane = C₄₀H₈₂; tritriacontane = C₃₃H₆₈). The reported molecular weight of 604 suggests a possible typo, as C₄₃H₈₈ would align with the weight .

- Isomerism effects : The positional shift of methyl groups (e.g., 3,5,23- vs. 3,5,24-) significantly impacts physicochemical properties. For instance, 3,5,24-trimethyltetracontane exhibits higher relative abundance (61% vs. 9%) and distinct retention times in GC-MS analyses compared to its 3,5,23-isomer .

Functional and Bioactive Differences

(a) Bioactivity in Medicinal Contexts

- 3,5,24-Trimethyltetracontane : Demonstrates anti-inflammatory and anesthetic effects in Corchorus tridens L., likely due to its branched structure enhancing membrane interaction .

- 3,5,23-Trimethyltetracontane : While structurally similar, its lower abundance in Alternanthera bettzickiana suggests reduced bioactivity compared to the 3,5,24-isomer .

- Tritetracontane: No direct bioactivity reported; primarily studied in food science for its role in lipid stability during rice storage .

(b) Role in Food and Environmental Systems

- In smoked fish, 3,5,24-trimethyltetracontane contributes to volatile organic compound (VOC) profiles, with concentrations up to 8.27 ± 0.25 μg/g .

- In contrast, tritetracontane’s presence in rice correlates with storage conditions, showing variable concentrations (1.47–2.49 μg/g) depending on packaging .

Extraction and Detection Methods

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.